N-(4-methoxyphenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide
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Overview
Description
Preparation Methods
Formation of the core structure: This often involves cyclization reactions or coupling reactions.
Functional group modifications: Introduction of various functional groups through substitution reactions.
Purification: Techniques such as chromatography are used to purify the final product.
Industrial production methods for such compounds usually involve scaling up these laboratory procedures while ensuring consistency and purity.
Chemical Reactions Analysis
N-(4-methoxyphenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study various chemical reactions and mechanisms.
Biology: It is used in biological assays to study its effects on different biological pathways.
Medicine: It has potential therapeutic applications and is studied for its efficacy and safety in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, which in turn affects various cellular pathways.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide can be compared with other similar compounds in terms of its structure and bioactivity. Similar compounds include those with similar core structures or functional groups. The uniqueness of this compound lies in its specific interactions with molecular targets and its distinct bioactivity profile.
Biological Activity
N-(4-methoxyphenyl)-2-[9-(4-methylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, including antioxidant, antibacterial, and anticancer properties, supported by various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C21H19N5O3
- Molecular Weight : 389.4 g/mol
- CAS Number : 1030089-18-9
The compound features multiple functional groups that contribute to its biological activity. Its structure includes a methoxy group and a pyrazolo-triazole framework, which are known to enhance pharmacological properties.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit notable antioxidant properties. For instance, derivatives of pyrazole and triazole have been shown to scavenge free radicals effectively. The DPPH radical scavenging assay is commonly utilized to assess antioxidant potential. In related studies, compounds demonstrated IC50 values comparable to ascorbic acid, suggesting that this compound may also possess significant antioxidant capabilities .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Similar compounds have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 8 to 16 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been investigated using various cancer cell lines. In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines:
- MTT Assay Results : Compounds showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .
Case Studies and Research Findings
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Binding to specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Nucleic Acid Interaction : Potentially affecting DNA replication or transcription processes.
Further molecular docking studies could provide insights into the binding affinities and specific interactions at the molecular level.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-15-3-5-16(6-4-15)19-13-20-22-26-29(23(31)27(22)11-12-28(20)25-19)14-21(30)24-17-7-9-18(32-2)10-8-17/h3-13H,14H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUJMOWYUCQADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=C(C=C5)OC)C3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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